molecular formula C13H20N2OS B4501815 N-[2-(1-methyl-4-piperidinyl)ethyl]-2-thiophenecarboxamide

N-[2-(1-methyl-4-piperidinyl)ethyl]-2-thiophenecarboxamide

Cat. No.: B4501815
M. Wt: 252.38 g/mol
InChI Key: HLMXMQDGNMHGMM-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-4-piperidinyl)ethyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H20N2OS and its molecular weight is 252.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.12963444 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism

N-[2-(1-methyl-4-piperidinyl)ethyl]-2-thiophenecarboxamide, as part of compounds like SB-649868, undergoes extensive metabolism with principal routes including oxidation, rearrangement, and minor contributions from other pathways. Its metabolism leads to various metabolites with different pharmacokinetic profiles, indicating its complex biotransformation in the body (Renzulli et al., 2011).

Synthetic Methodologies

The compound has been utilized in the synthesis of complex molecules, such as julolidine-9-carboxamide derivatives, showcasing the versatility of this compound in chemical synthesis through microwave-assisted reactions (Holt et al., 2007).

Biological Activity

Research involving the compound in the context of its biological activity has been conducted, focusing on the interaction with CB1 cannabinoid receptors. Studies have explored its potential as a CB1 receptor antagonist, providing insights into its therapeutic prospects and receptor binding dynamics (Shim et al., 2002).

Anticancer Activity

The compound's derivatives have been synthesized and tested for their anticancer activity, demonstrating the potential of this compound related structures in contributing to novel anticancer agents. These studies offer a glimpse into the compound's application in developing therapeutic agents against various cancer types (Shareef et al., 2016).

Pharmacological Studies

Pharmacological studies have further explored the compound's interaction with different receptors, such as sigma receptors in breast cancer imaging, underscoring its utility in diagnostic applications and receptor-mediated pharmacology (Caveliers et al., 2002).

Properties

IUPAC Name

N-[2-(1-methylpiperidin-4-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-15-8-5-11(6-9-15)4-7-14-13(16)12-3-2-10-17-12/h2-3,10-11H,4-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMXMQDGNMHGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.